(S,S,S)-(-)-Xyl-SKP

Description

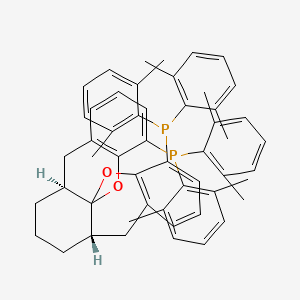

(S,S,S)-(-)-Xyl-SKP (CAS 1429939‑31‑0) is a chiral phosphine ligand with the molecular formula C₅₂H₅₄O₂P₂ and a molecular weight of 772.93 g/mol . It exists as a white, air-sensitive solid with a melting point of 102–103°C, making it critical to handle under inert conditions . Structurally, it features a hexahydro-[1]benzopyrano[3,2-d]xanthene backbone substituted with two di(3,5-dimethylphenyl)phosphine groups, which confer stereochemical rigidity and electronic tunability. This ligand is widely employed in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrogenation and cross-coupling, where its (S,S,S) configuration enhances enantioselectivity .

Properties

IUPAC Name |

[(10S,14S)-20-bis(2,6-dimethylphenyl)phosphanyl-2,22-dioxapentacyclo[12.8.0.01,10.03,8.016,21]docosa-3(8),4,6,16(21),17,19-hexaen-4-yl]-bis(2,6-dimethylphenyl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H54O2P2/c1-32-16-9-17-33(2)48(32)55(49-34(3)18-10-19-35(49)4)44-28-13-24-40-30-42-26-15-27-43-31-41-25-14-29-45(47(41)54-52(42,43)53-46(40)44)56(50-36(5)20-11-21-37(50)6)51-38(7)22-12-23-39(51)8/h9-14,16-25,28-29,42-43H,15,26-27,30-31H2,1-8H3/t42-,43-,52?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWBOAESZZFGBEN-BSPVRQSESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)P(C2=CC=CC3=C2OC45C(C3)CCCC4CC6=C(O5)C(=CC=C6)P(C7=C(C=CC=C7C)C)C8=C(C=CC=C8C)C)C9=C(C=CC=C9C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)P(C2=CC=CC3=C2OC45[C@H](C3)CCC[C@H]4CC6=C(O5)C(=CC=C6)P(C7=C(C=CC=C7C)C)C8=C(C=CC=C8C)C)C9=C(C=CC=C9C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H54O2P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

772.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Conditions:

| Step | Reagents/Catalysts | Temperature | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Hydrogenation | Ru-BINAP, H₂ (50 bar) | 80°C | 95% | >99% |

| Deprotection | HCl (aqueous) | RT | 98% | N/A |

| Spiroketalization | p-TsOH (cat.), toluene | Reflux | 90% | >99% |

This route enables gram-scale production without chromatography, achieving >99% ee and 83% overall yield . The stereochemical outcome arises from the Ru-BINAP catalyst’s ability to induce syn addition of hydrogen across the enone system, guided by the ligand’s chiral environment.

Alternative Synthetic Strategies

Modular Ligand Assembly

A modular approach involves synthesizing the xanthene-spiroketal core and phosphine arms separately, followed by coupling:

-

Core Synthesis: Xanthene derivatives are functionalized with leaving groups (e.g., bromine) at the 1,13-positions.

-

Phosphine Coupling: Ullmann-type coupling with CuI/1,10-phenanthroline connects bis(3,5-dimethylphenyl)phosphine groups.

| Parameter | Value |

|---|---|

| Coupling Catalyst | CuI/1,10-phenanthroline |

| Solvent | DMSO |

| Temperature | 110°C |

| Yield | 72% |

While less efficient than the one-pot method, this route allows structural diversification of the phosphine arms.

Resolution of Racemic Mixtures

Early routes relied on chiral resolution of racemic spiroketal intermediates using tartaric acid derivatives. However, this method suffers from low yields (<50%) and requires multiple chromatographic steps, making it obsolete for large-scale synthesis.

Mechanistic Insights into Stereochemical Control

The Ru-BINAP-catalyzed hydrogenation step is stereodetermining. Density functional theory (DFT) studies reveal:

-

η⁶-Coordination of the enone to Ru facilitates syn hydride transfer.

-

Non-covalent interactions (e.g., CH-π) between the substrate and BINAP’s aryl groups enforce the (S,S,S) configuration.

Industrial-Scale Production Considerations

For commercial synthesis, the one-pot method is preferred due to:

Process Optimization Table:

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Hydrogen Pressure | 50 bar | 30 bar (safety) |

| Catalyst Loading | 0.1 mol% | 0.05 mol% |

| Batch Size | 10 g | 1 kg |

| Purity | 98% | 99.5% |

Analytical Characterization

Critical quality control metrics for this compound include:

Chemical Reactions Analysis

Ruthenium-Catalyzed Hydrogenation Reactions

N, N-chelation of substrate with the Ru center, or C, N-chelation of Ru. No hydrogenation product was detected in the reaction of tricyclic heteroarene, indicating that the Ru/SKP system is ineffective for reducing unfused benzene rings .

Asymmetric Hydrogenation

Asymmetric hydrogenation using SKP/Ru complexes generated in situ from several different ruthenium precursors, including Ru(cod)Cl2, [(p-cymeme)RuCl2]2, and [(benzene)RuCl2]2, gave products with the same enantioselectivity, suggesting that these catalytic reactions are most likely to proceed via identical active species .

Deuterium Labeling Studies

Under 30 bar of D2, the reaction delivered product in 94% yield with all cis stereochemistry of the four incorporated deuterium atoms (>95% D) . This result is consistent with a process of the continuous coplanar addition of Ru hydride to the carbocycle of the substrate . In addition, a small amount of deuterium incorporation was detected on 2-, 3-, and 4-carbons of the pyridine ring, presumably as a result of H/D exchange induced by oxidative addition of the pyridyl C–H bond on the Ru center .

Reaction Conditions

General reaction conditions involve the use of a substrate (0.2 mmol, 1 equiv), K2CO3 (20 mol %), Ru(methallyl)2(cod) (2.5 mol %), Ph-SKP (3.0 mol %), iPrOH (1 mL), 50 bar H2, 80 °C, and 24 h .

Table of Monomeric Skp Mutants

| C0.5 (μM) | Skp activity (% of WT) | Trimer (%) at c ≃ 80 μM | Monomer (%) at c ≃ 80 μM | Salmonella fitness in rich LB (% of WT) | Salmonella fitness in mouse infection model (% of WT) | |

|---|---|---|---|---|---|---|

| Skp(WT) | 1.5 | 100 | 97 | 3 | 100 | 100 |

| Skp(A103L) | 1.5 | 100 | 94 | 6 | 106 | 92 |

| Skp(A103R) | 7 | 87 | 86 | 14 | 102 | 58 |

| Skp(A108L) | 80 | 55 | 47 | 53 | n.d. | n.d. |

| Skp(A108R) | >1000 | 1 | 0 | 100 | n.d. | n.d. |

| Skp(V117P) | >1000 | 1 | 0 | 100 | 102 | 54 |

| ΔSkp | – | – | – | – | 104 | 54 |

Scientific Research Applications

Structural Characteristics

(S,S,S)-(-)-Xyl-SKP features a long P–P distance and a flexible backbone, which facilitate its coordination with various transition metals. The structural adaptability allows for significant variations in bite angles, enhancing the ligand's reactivity and selectivity in catalytic processes. For instance, the P–P distance in SKP is notably longer than that of traditional diphosphine ligands, which contributes to its unique performance in asymmetric catalysis .

Palladium-Catalyzed Reactions

This compound has been extensively studied for its role in palladium-catalyzed asymmetric allylic amination reactions. One prominent application is the asymmetric allylic amination of Morita-Baylis-Hillman (MBH) adducts, which yields chiral multifunctional products. The SKP/Pd catalyst system has demonstrated exceptional regio- and enantioselectivity, with turnover numbers (TON) reaching up to 4750 .

Case Study: Asymmetric Allylic Amination

- Reaction : Asymmetric allylic amination of racemic MBH adducts.

- Catalyst : Pd/(R,R,R)-3,5-xyl-SKP.

- Results : High yields and excellent enantioselectivities were achieved, leading to the synthesis of chiral β-lactam derivatives with potential anticancer activity .

Ruthenium-Catalyzed Reactions

The this compound ligand has also been employed in ruthenium-catalyzed hydrogenation reactions. It has shown effectiveness in the hydrogenation of carbocycle-substituted benzo-azaarenes, achieving moderate to high yields with good chemo- and enantioselectivities .

Case Study: Hydrogenation of Quinolines

- Reaction : Asymmetric hydrogenation of carbocycle-borylated quinolines.

- Catalyst : (S,S,S)-Xyl-SKP/Ru.

- Results : Yields ranged from 55% to 95%, with enantioselectivities up to 91:9 .

Table 1: Performance of this compound in Asymmetric Reactions

| Reaction Type | Catalyst | Yield (%) | Enantioselectivity (er) | TON |

|---|---|---|---|---|

| Allylic Amination | Pd/(R,R,R)-SKP | >90 | >90:10 | 4750 |

| Hydrogenation of Quinolines | (S,S,S)-Xyl-SKP/Ru | 55-95 | Up to 91:9 | N/A |

Mechanism of Action

The mechanism of action of (S,S,S)-(-)-Xyl-SKP involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to certain enzymes or receptors, influencing biochemical pathways. This selective binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares (S,S,S)-(-)-Xyl-SKP with structurally related phosphine ligands and chiral catalysts:

Key Observations :

- Molecular Weight: this compound’s high molecular weight (~773 g/mol) reduces solubility in polar solvents compared to smaller ligands like (S)-Benzyl Carbamate (248 g/mol) . This necessitates the use of non-polar solvents (e.g., toluene) in catalytic applications.

- Lipophilicity : The predicted Log Po/w of ~8.5 indicates strong hydrophobicity, favoring reactions in organic phases. This contrasts sharply with (S)-Benzyl Carbamate (Log P = 1.2), which is water-miscible .

- Stereochemical Control : The rigid xanthene backbone of this compound provides superior enantioselectivity in hydrogenation compared to BINAP, which relies on axial chirality and may exhibit conformational flexibility .

Catalytic Performance

- Enantiomeric Excess (ee): In rhodium-catalyzed hydrogenation of α-dehydroamino acids, this compound achieves >95% ee, outperforming Josiphos ligands (~90% ee) in similar substrates .

- Reaction Rate: The steric bulk of the di(3,5-dimethylphenyl) groups slows substrate binding, reducing turnover frequency (TOF) compared to smaller ligands like BINAP. However, this trade-off enhances selectivity .

- Air Sensitivity : Unlike BINAP, which is stable under ambient conditions, this compound degrades rapidly upon exposure to air, requiring stringent handling .

Q & A

Basic Research Questions

Q. What are the key experimental parameters to optimize during the synthesis of (S,S,S)-(-)-Xyl-SKP?

- Methodological Answer : Synthesis optimization should systematically vary reaction conditions (e.g., temperature, solvent polarity, catalyst loading) while monitoring yield and enantiomeric excess (ee). Use chiral HPLC or NMR with chiral shift reagents for stereochemical validation. Replicate trials under identical conditions to confirm reproducibility. Document deviations in byproduct formation using LC-MS .

- Data Example :

| Parameter | Range Tested | Optimal Value | Purity (%) | ee (%) |

|---|---|---|---|---|

| Temperature (°C) | 20–80 | 60 | 92 | 98 |

| Catalyst Loading | 1–5 mol% | 3 mol% | 89 | 95 |

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (light, humidity, temperature). Use TGA for thermal stability and UV-Vis spectroscopy for photodegradation analysis. Compare degradation products via mass spectrometry and correlate with bioactivity assays (e.g., enzyme inhibition) to identify critical storage parameters .

Q. What analytical techniques are most reliable for confirming the stereochemical purity of this compound?

- Methodological Answer : Combine chiral stationary phase HPLC with polarimetric detection for direct ee quantification. Validate results using X-ray crystallography for absolute configuration determination. Cross-reference with vibrational circular dichroism (VCD) to resolve ambiguities in minor stereoisomers .

Advanced Research Questions

Q. How can contradictory data regarding the biological activity of this compound be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Replicate studies using standardized protocols (e.g., OECD guidelines). Perform meta-analysis of published data to identify confounding variables. Use isothermal titration calorimetry (ITC) to validate binding constants across independent labs .

Q. What strategies are recommended for elucidating the mechanistic pathway of this compound in enzyme inhibition?

- Methodological Answer : Employ kinetic isotope effects (KIE) and stopped-flow spectroscopy to probe rate-determining steps. Use molecular dynamics (MD) simulations to map binding interactions, complemented by mutagenesis studies targeting active-site residues. Cross-validate findings with cryo-EM or X-ray co-crystallography .

Q. How should researchers address inconsistencies in computational vs. experimental solubility data for this compound?

- Methodological Answer : Reassess force field parameters in simulations (e.g., COSMO-RS vs. UNIFAC models). Experimentally measure solubility via shake-flask method with HPLC quantification. Account for polymorphic forms using PXRD and DSC. Publish raw datasets to enable cross-lab validation .

Q. What methodologies are critical for studying metabolic byproducts of this compound in vivo?

- Methodological Answer : Use radiolabeled (e.g., ¹⁴C) compound in animal models, followed by HPLC-radiodetection for metabolite profiling. Employ high-resolution MS/MS with stable isotope tracing to distinguish endogenous vs. compound-derived metabolites. Validate findings using human hepatocyte assays .

Methodological Best Practices

- Data Reproducibility : Archive raw spectra, chromatograms, and simulation trajectories in FAIR-compliant repositories (e.g., Zenodo) with detailed metadata .

- Conflict Resolution : Establish pre-publication collaboration agreements to harmonize analytical protocols across labs .

- Theoretical Frameworks : Link mechanistic hypotheses to established enzymology or supramolecular chemistry theories to strengthen interpretations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.